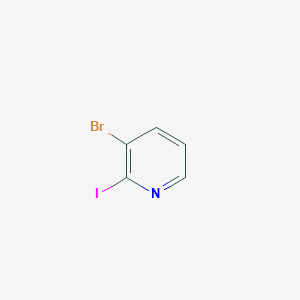

3-Bromo-2-iodopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

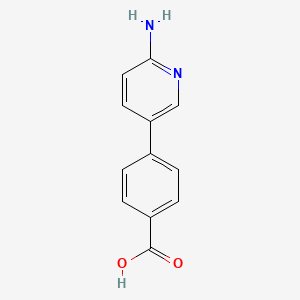

3-Bromo-2-iodopyridine is a compound with the molecular formula C5H3BrIN and a molecular weight of 283.89 . It is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Synthesis Analysis

The synthesis of 3-Bromo-2-iodopyridine has been reported in several methodologies. For instance, 2-Iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . Moreover, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The most stable geometry of the 3-Bromo-2-iodopyridine molecule was found by performing conformational analysis through the potential surface scan . The potential energy surface curve versus with dihedral angle N5–C2–O6–H10 was carried out for 3-Bromo-2-iodopyridine molecule using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The chemical reactivity and kinetic stability of the 3-Bromo-2-iodopyridine molecule are characterized by lower values of the HOMO–LUMO energy gap . The surfaces for the Frontier orbitals were depicted and focused on the four most important molecular orbitals (MO) for the title compound, especially on the second highest and highest occupied MOs (HOMO − 1 and HOMO) and the lowest and the second lowest unoccupied ones (LUMO and LUMO + 1) .Physical And Chemical Properties Analysis

3-Bromo-2-iodopyridine has a molecular weight of 283.89 g/mol . The computed properties include a density of 2.3±0.1 g/cm3, boiling point of 264.0±20.0 °C at 760 mmHg, and an enthalpy of vaporization of 48.2±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

3-Bromo-2-iodopyridine: is frequently used in the synthesis of various heterocyclic compounds. These compounds, such as pyridopyrimidine, imidazopyridine, triazolopyridine, and quinazoline, are significant for modifying the biological function of known drug-like molecules. This process often involves the formation of C–N bonds, which is a crucial step in derivatizing molecules to enhance their therapeutic activity .

Nanotechnology

In the field of nanotechnology, 3-Bromo-2-iodopyridine can be employed in the bottom-up assembly of nanomaterials. It is used in controlled chemical reactions to synthesize nanoscale materials or devices, which have applications ranging from electronics to drug delivery systems.

Molecular Structure Analysis

The compound is also instrumental in molecular structure analysis. Techniques like Electron Localization Function (ELF) and Localized Orbital Locator (LOL) utilize 3-Bromo-2-iodopyridine to reveal regions of molecular space where the probability of finding an electron pair is higher, aiding in covalent bonding analysis .

Organic Synthesis

3-Bromo-2-iodopyridine: serves as a reactant in the synthesis of chiral 4,4′-Bipyridines. These bipyridines are crucial intermediates in the production of various organic molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 3-Bromo-2-iodopyridine is used to create compounds with a broad spectrum of therapeutic activity. This includes antibacterial, antiviral, anticancer, antifungal, and anti-inflammatory properties. It acts as a synthetic handle to prepare various heterocyclic cores that are pivotal in drug development .

Material Science

Lastly, 3-Bromo-2-iodopyridine finds its application in material science. It is involved in the synthesis of advanced materials that have specific properties, such as increased strength, improved electrical conductivity, or enhanced thermal stability. These materials are used in a wide range of industries, from aerospace to consumer electronics.

Safety And Hazards

Eigenschaften

IUPAC Name |

3-bromo-2-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-2-1-3-8-5(4)7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCGGAQICCWUCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634872 |

Source

|

| Record name | 3-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-iodopyridine | |

CAS RN |

408502-43-2 |

Source

|

| Record name | 3-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)